tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Overview
Description
Tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an isopropyl group, and a boronic acid derivative. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the phenylboronic acid derivative. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Boronic esters and borates.
Reduction: : Reduced phenyl derivatives.
Substitution: : Substituted phenyl compounds.
Scientific Research Applications
Tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: : Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine or cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: is unique due to its specific structural features and reactivity. Similar compounds include:
Phenylboronic acid derivatives: : These compounds share the boronic acid moiety but differ in their substituents and functional groups.
Tert-butyl carbamates: : These compounds have the tert-butyl group but lack the boronic acid functionality.
Properties
IUPAC Name |
tert-butyl N-[3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO4/c1-13(2)14-10-15(21-25-19(6,7)20(8,9)26-21)12-16(11-14)22-17(23)24-18(3,4)5/h10-13H,1-9H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWBDHSXIJNYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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